molecular formula C8H13N3O B2562214 2-Amino-6-isobutylpyrimidin-4(3H)-one CAS No. 134014-12-3

2-Amino-6-isobutylpyrimidin-4(3H)-one

Cat. No. B2562214
M. Wt: 167.212
InChI Key: GNJTULCWIPFYFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-isobutylpyrimidin-4(3H)-one is a heterocyclic organic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound is also known as AIBP and is a pyrimidinone derivative. AIBP is a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.

Scientific Research Applications

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in the synthesis of various chemical structures, including pyranopyrimidine cores, which are significant in medicinal and pharmaceutical industries. These catalysts, encompassing organocatalysts, metal catalysts, and nanocatalysts, are employed for synthesizing derivatives of pyranopyrimidine through multicomponent reactions, showcasing the broad applicability of hybrid catalysts in chemical synthesis (Parmar, Vala, & Patel, 2023).

Metathesis Reactions in Amino Acid Derivatives

Metathesis reactions are extensively used for synthesizing functionalized β-amino acid derivatives, highlighting their significance in drug research and synthetic chemistry. These reactions facilitate the preparation and functionalization of cyclic β-amino acids, contributing to the development of new molecular entities with potential pharmaceutical applications (Kiss, Kardos, Vass, & Fülöp, 2018).

Spin Label Amino Acid TOAC in Peptide Studies

The spin label amino acid TOAC is utilized in analyzing peptide secondary structure and backbone dynamics through EPR spectroscopy and other physical techniques. This demonstrates the importance of specific amino acids in studying peptide behavior and interactions, which is vital for understanding biological processes and developing therapeutic interventions (Schreier, Bozelli, Marín, Vieira, & Nakaie, 2012).

Isoacids in Ruminant Nutrition

Isoacids, including isobutyric and isovaleric acid, are produced from the degradation of amino acids in ruminants' digestive tracts. They play a role in the biosynthesis of amino acids and higher branched-chain volatile fatty acids, demonstrating the interconnectedness of amino acid metabolism and animal nutrition (Andries, Buysse, Brabander, & Cottyn, 1987).

Prognostic Marker Butyrylcholinesterase (BChE)

Butyrylcholinesterase acts as a prognostic marker for various diseases, reflecting the availability of amino acids and the state of protein synthesis in the body. This underscores the role of specific enzymes and amino acids in diagnosing and understanding the progression of diseases, offering insights into clinical conditions and nutritional states (Santarpia, Grandone, Contaldo, & Pasanisi, 2012).

properties

IUPAC Name

2-amino-4-(2-methylpropyl)-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-5(2)3-6-4-7(12)11-8(9)10-6/h4-5H,3H2,1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNJTULCWIPFYFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=O)NC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-isobutylpyrimidin-4(3H)-one

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